molecular formula C12H16O2 B1353847 2,2-Dimethyl-4-phenylbutanoic acid CAS No. 4374-44-1

2,2-Dimethyl-4-phenylbutanoic acid

Cat. No. B1353847
Key on ui cas rn: 4374-44-1
M. Wt: 192.25 g/mol
InChI Key: GMOZKMQQJYBLTL-UHFFFAOYSA-N
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Patent
US09353075B2

Procedure details

To a stirring mixture of diisopropylamine (2.2 mL, 15 mmol) and sodium hydride [60% in mineral oil] (0.66 g, 16.5 mmol) in dry THF (50 mL), isobutyric acid (1.4 mL, 15 mmol) was dropwise added. The mixture was refluxed for 15 min, cooled to 0° C., and 2.5M n-butyllithium (BuLi) in hexane (5.45 mL, 14 mmol;) was added. After 20 min at 0° C., the mixture was heated to 30-35° C. for 30 min. The solution was then cooled to 0° C. and (2-bromoethyl)-benzene (2.8 mL, 15 mmol) was slowly added over 20 min. After ca. 1 h at 30-35° C. the reaction was quenched by adding water (40 mL), while keeping the temperature below 15° C. The aqueous layer was separated, and the organic layer washed with a mixture of Et2O/H2O (1:1). The aqueous layers were combined, extracted with Et2O (20 mL), acidified with 2M HCl solution, and the product was further extracted with Et2O (2×30 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under vacuum to afford the title compound (0.619 g, 21%) as a colorless oil. 1H NMR (CDCl3): δ 1.31 (s, 6H), 1.86-1.95 (m, 2H), 2.59-2.68 (m, 2H), 7.17-7.33 (m, 5H).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.45 mL
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Yield
21%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[H-].[Na+].[C:10]([OH:15])(=[O:14])[CH:11]([CH3:13])[CH3:12].C([Li])CCC.CCCCCC.Br[CH2:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>C1COCC1>[CH3:12][C:11]([CH3:13])([CH2:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[C:10]([OH:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0.66 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5.45 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
BrCCC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 30-35° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
After ca. 1 h at 30-35° C. the reaction was quenched
Duration
1 h
ADDITION
Type
ADDITION
Details
by adding water (40 mL)
CUSTOM
Type
CUSTOM
Details
the temperature below 15° C
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
the organic layer washed with a mixture of Et2O/H2O (1:1)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was further extracted with Et2O (2×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC(C(=O)O)(CCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.619 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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